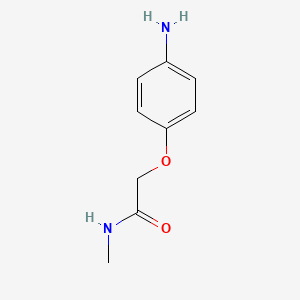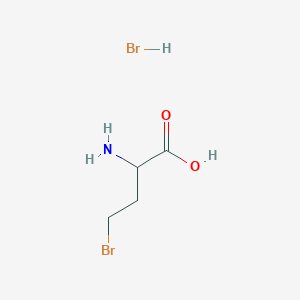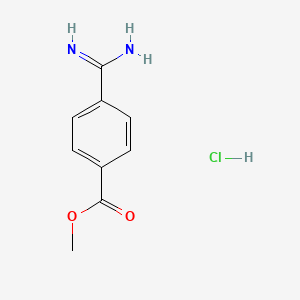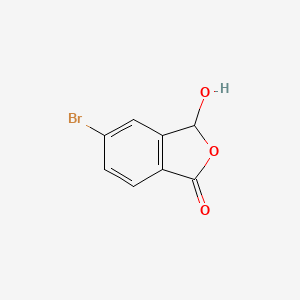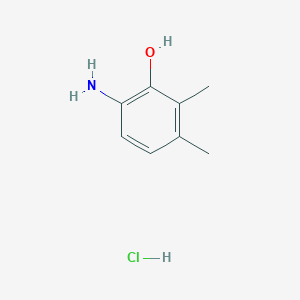
methyl 1-ethyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 1-ethyl-1H-pyrazole-3-carboxylate (MEC) is a compound belonging to the family of pyrazole carboxylates. It is an organic compound with a molecular formula of C6H10N2O2 and a molecular weight of 146.16 g/mol. MEC has a variety of applications in scientific research and is used as a reagent in organic synthesis. It is known for its ability to catalyze the formation of C-C and C-N bonds, and has been studied for its potential biological applications.
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations:
- Methyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives are studied for their structural and spectral properties. For instance, Viveka et al. (2016) focused on the experimental and theoretical analysis of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Their study included NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique, offering insights into the compound's molecular structure and properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Synthesis and Characterization
2. The synthesis and characterization of this compound derivatives are vital areas of research. Naveen et al. (2021) described an effective synthesis route for substituted pyrazoles. Their work included NMR, mass, UV-Vis, and CHN analysis, contributing to a deeper understanding of the compound's chemical nature (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Corrosion Inhibition
3. Some derivatives of this compound have been evaluated as corrosion inhibitors. Herrag et al. (2007) investigated their efficiency in reducing corrosion rate in hydrochloric acid, revealing their potential in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Regioselective Synthesis
4. Research also focuses on the regioselective synthesis of this compound derivatives. Hanzlowsky et al. (2003) presented methods for the synthesis of related compounds, demonstrating the compound's versatility in chemical synthesis (Hanzlowsky, Jelencic, Rečnik, Svete, Golobič, & Stanovnik, 2003).
Antioxidant Properties
5. Some studies focus on evaluating the antioxidant properties of this compound derivatives. For example, research by Naveen et al. (2021) included in vitro evaluation for antioxidant susceptibilities, contributing to potential pharmaceutical applications (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Coordination Polymers
6. The compound is also used in the synthesis of coordination polymers. Cheng et al. (2017) reported on the synthesis of d10 metal coordination polymers constructed from derivatives of this compound, indicating its utility in the field of materials science (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Auxin Activities
7. The auxin activities of derivatives are also a subject of research. Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and studied its auxin activities, providing insights into the agricultural applications of these compounds (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Mecanismo De Acción
Target of Action
The primary targets of “methyl 1-ethyl-1H-pyrazole-3-carboxylate” are currently unknown. Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets. This could potentially result in changes in the structure of the compound, which in turn could translate into changes in properties .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data suggests that adequate ventilation is necessary when handling this compound, and contact with eyes, skin, or clothing should be avoided .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 1-ethyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby influencing the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
methyl 1-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABQZEKVWCGESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555706 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-27-1 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


